molecular formula C19H29N3O3 B7107438 N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine

Cat. No.: B7107438
M. Wt: 347.5 g/mol
InChI Key: DKLMIGABPQWLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine is a complex organic compound that features a piperidine ring substituted with a 4-nitrophenyl group and an oxan-4-amine moiety

Properties

IUPAC Name

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-22(24)19-3-1-16(2-4-19)5-10-21-11-6-17(7-12-21)15-20-18-8-13-25-14-9-18/h1-4,17-18,20H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLMIGABPQWLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2CCOCC2)CCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to start with the reaction of 4-nitrobenzyl chloride with piperidine to form the 4-nitrophenylpiperidine intermediate. This intermediate is then reacted with oxan-4-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and toluene are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylpiperidine: Similar structure but lacks the oxan-4-amine moiety.

    N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]amine: Similar but without the oxan-4-amine group.

Uniqueness

N-[[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]methyl]oxan-4-amine is unique due to the presence of both the nitro group and the oxan-4-amine moiety, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.